molecular formula C14H13N3O B5045972 4-(benzylamino)-2-methoxynicotinonitrile

4-(benzylamino)-2-methoxynicotinonitrile

Cat. No.: B5045972
M. Wt: 239.27 g/mol
InChI Key: OHMPBXVHHJFEID-UHFFFAOYSA-N
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Description

The compound “4-(benzylamino)-2-methoxynicotinonitrile” is a complex organic molecule. It contains a benzylamino group, which consists of a benzyl group (a benzene ring attached to a methylene group) attached to an amine functional group . The “2-methoxynicotinonitrile” part suggests the presence of a methoxy group (an oxygen atom linked to a methyl group) and a nitrile group (a carbon triple-bonded to a nitrogen) on a nicotinonitrile structure.

Properties

IUPAC Name

4-(benzylamino)-2-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-14-12(9-15)13(7-8-16-14)17-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMPBXVHHJFEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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